5,5-Bis-1H-tetrazole diammonium salt

Description

Contextualizing Tetrazoles as High-Nitrogen Precursors for Functional Materials

Tetrazoles are a class of synthetic heterocyclic organic compounds composed of a five-membered ring containing four nitrogen atoms and one carbon atom. wikipedia.org This structural feature results in an exceptionally high nitrogen content, which is a key determinant of their utility as precursors for functional materials. nih.gov The high nitrogen content contributes to a high heat of formation, a desirable characteristic for energetic materials, as the release of large amounts of energy is often associated with the formation of the highly stable dinitrogen molecule (N₂) upon decomposition. nih.govresearchgate.net

The unique electronic structure of the tetrazole ring, which is aromatic with 6 π-electrons, imparts significant thermal stability to these compounds. wikipedia.org This stability, combined with their high energy density, makes tetrazole derivatives attractive for applications requiring a controlled release of energy. nih.gov Furthermore, the ability of the nitrogen atoms in the tetrazole ring to coordinate with metal ions has led to the development of tetrazole-based ligands for the construction of functional metal-organic frameworks (MOFs) with applications in areas such as gas storage. lifechemicals.com

In medicinal chemistry, the tetrazole moiety is often utilized as a bioisostere of the carboxylic acid group due to their similar pKa values and planar structures. nih.gov This has led to the incorporation of tetrazole rings into a variety of pharmaceutical compounds. lifechemicals.com However, it is in the realm of high-nitrogen materials that tetrazoles and their derivatives, such as 5,5-Bis-1H-tetrazole diammonium salt, have shown particularly significant promise as building blocks for advanced functional materials. nih.gov

Historical Development and Academic Significance of 5,5-Bis-1H-tetrazole Derivatives

The history of tetrazole chemistry dates back to 1885 with the first synthesis of a tetrazole derivative by Bladin. researchgate.net However, it was not until the mid-20th century that research into these compounds began to accelerate as their potential applications became more apparent. nih.gov The synthesis of 5,5'-bi-1H-tetrazole (BHT) and its salts represents a significant advancement in the field, providing a scaffold with an even higher nitrogen content and a more extended molecular structure compared to monotetrazoles.

Several synthetic routes for 5,5'-bi-1H-tetrazole and its salts have been developed over the years. An early method involved the use of an oxalic acid dihydrazide azide (B81097) and a silver salt, which was complex and utilized toxic reagents like hydrogen sulfide. google.com A more practical approach was the reaction of sodium cyanide or hydrogen cyanide with sodium azide in the presence of a copper salt catalyst. google.com A significant improvement in the synthesis of the diammonium salt involved the reaction of dicyan, sodium azide, and ammonium (B1175870) chloride in an aqueous medium, which allows for the precipitation of the product in high purity and yield. google.com This method proceeds through a 5-cyano-1H-tetrazole intermediate. google.com

The academic significance of 5,5-Bis-1H-tetrazole derivatives is rooted in their fundamental properties, including high nitrogen content and thermal stability. These characteristics make them important model compounds for studying the relationship between molecular structure and energetic performance. The diammonium salt, in particular, is noted for its utility as a gas-generating agent, for example in automotive airbags, due to its production of non-toxic gases upon decomposition. google.com

Scope and Research Trajectories for this compound

Current and future research on this compound is focused on leveraging its unique properties for the development of next-generation materials. A primary area of investigation is its application as an energetic material. ontosight.ai Research in this domain aims to fine-tune its performance characteristics, such as burn rate and sensitivity to external stimuli, through formulation with other energetic components or by exploring different salt derivatives.

Another significant research trajectory involves its use as a precursor for the synthesis of other high-nitrogen compounds and materials. The bitetrazole backbone can be chemically modified to introduce different functional groups, leading to a wide array of derivatives with tailored properties. For instance, derivatives of 5,5'-bistetrazole are being investigated for their luminescent properties, suggesting potential applications in optoelectronics and sensor technology. ontosight.ai

The exploration of this compound in the synthesis of novel coordination polymers and metal-organic frameworks is also an active area of research. The bitetrazole dianion can act as a ligand, bridging metal centers to form extended structures with porous or catalytic properties. The development of environmentally benign energetic materials is a key driver in this field, and the high nitrogen content and formation of primarily gaseous nitrogen upon decomposition make bistetrazole derivatives like the diammonium salt attractive candidates for "green" energetic materials.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₂H₈N₁₀ |

| Molecular Weight | 172.15 g/mol |

| Appearance | White crystalline powder |

| CAS Number | 3021-02-1 |

Further research is anticipated to focus on computational modeling to predict the properties of new derivatives and to gain a deeper understanding of the decomposition mechanisms of these high-nitrogen systems. Such studies will be instrumental in guiding the rational design of advanced materials based on the 5,5-Bis-1H-tetrazole scaffold.

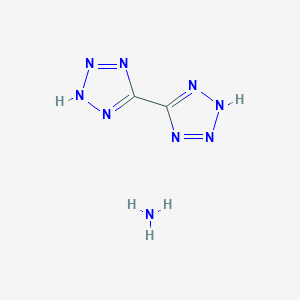

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;5-(2H-tetrazol-5-yl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N8.H3N/c3-1(4-8-7-3)2-5-9-10-6-2;/h(H,3,4,7,8)(H,5,6,9,10);1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOQUIPJXONQRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)C2=NNN=N2.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3021-02-1 | |

| Record name | 5,5′-Bi-2H-tetrazole, ammonium salt (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3021-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Process Optimization

Established Synthetic Pathways for 5,5'-Bis-1H-tetrazole Diammonium Salt

Two primary synthetic routes have been established for the industrial production of 5,5'-Bis-1H-tetrazole diammonium salt: a one-pot aqueous synthesis and a stepwise synthesis that proceeds through a distinct intermediate.

The most efficient and widely adopted method for synthesizing 5,5'-Bis-1H-tetrazole diammonium salt is a one-pot aqueous process. This pathway is valued for its reduced number of steps and avoidance of cumbersome after-treatment procedures, leading to a high-purity product in high yields. google.com The general approach involves reacting a cyanide source, such as hydrogen cyanide, sodium cyanide, or dicyan, with sodium azide (B81097) in an aqueous medium. google.comgoogle.comgoogle.com The resulting 5,5'-bi-1H-tetrazole disodium (B8443419) salt is then reacted with ammonium (B1175870) chloride to precipitate the sparingly soluble diammonium salt. google.com

The reaction mechanism in the one-pot synthesis is understood to be a multi-step process. Initially, an oxidation and cyclization reaction occurs. google.com In procedures starting from cyanide, an oxidizing agent like hydrogen peroxide is used to form dicyan in situ. google.com The reaction then proceeds through the formation of a 5-cyano-1H-tetrazole intermediate. google.comgoogle.com This intermediate is subsequently converted into the 5,5'-bi-1H-tetrazole structure at an elevated temperature. google.com The process concludes with the addition of ammonium chloride, which results in the precipitation of the final 5,5'-Bis-1H-tetrazole diammonium salt as white crystals. google.comgoogle.com

Catalysis is essential for the efficiency of the one-pot synthesis. A catalytic amount of a copper salt, typically copper(II) sulfate, is used to facilitate the oxidation and cyclization steps. google.comgoogle.com Copper salts are known to act as Lewis acid catalysts in various organic transformations, and in this synthesis, the copper(II) ions are believed to play a crucial role in activating the cyanide precursor and promoting the cycloaddition with the azide. google.comgoogle.comscielo.br The presence of the copper catalyst is critical for achieving high reaction rates and yields. google.com Following the reaction, residual copper components, which are considered impurities, can be removed by forming a copper-ammonia-5,5'-bi-1H-tetrazole complex and filtering it from the solution. google.com

Careful optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters include pH, temperature, and the molar ratios of the reactants.

pH Control: The pH of the reaction solution is a critical factor. It is typically maintained within a weakly acidic range of 5 to 6. google.com This is often achieved by adding a small amount of an acidic substance, such as hydrochloric acid, to the initial aqueous solution of reactants. google.com Proper pH control is necessary to facilitate the desired reaction pathway and prevent side reactions.

Temperature Regimes: The synthesis employs a two-stage temperature profile.

Intermediate Formation: The reaction mixture is first heated to a moderate temperature, typically between 40°C and 55°C, for a period of 0.5 to 2 hours. This stage is optimized for the formation of the 5-cyano-1H-tetrazole intermediate. google.comgoogle.com

Final Product Conversion: The temperature is then raised to between 85°C and 95°C and held for several hours (e.g., 6 to 12 hours) to convert the intermediate into the final 5,5'-bi-1H-tetrazole salt. google.com The reaction is often monitored by liquid chromatography until the concentration of the intermediate is reduced to 1-2%.

Reagent Ratios: The stoichiometry of the reactants significantly influences the reaction outcome. Specific molar ratios have been identified to optimize the yield. For instance, in a process using dicyan, sodium azide, and ammonium chloride, optimal molar ratios have been established. google.com

Below is a table summarizing the optimized reaction parameters gathered from various established protocols.

| Parameter | Optimal Range/Value | Purpose | Source |

|---|---|---|---|

| pH | 5 - 7 | Optimize oxidation and cyclization reaction | google.comgoogle.com |

| Temperature (Stage 1) | 40°C - 55°C | Formation of 5-cyano-1H-tetrazole intermediate | google.comgoogle.com |

| Time (Stage 1) | 0.5 - 2 hours | Completion of intermediate formation | google.com |

| Temperature (Stage 2) | 85°C - 95°C | Conversion of intermediate to final product | google.com |

| Time (Stage 2) | 3 - 12 hours | Completion of final product conversion | google.com |

| Molar Ratio (Sodium Azide / Ammonium Chloride) | 0.9 - 1.5 | Efficient salt formation | google.com |

| Molar Ratio (Sodium Azide / Dicyan) | 2.0 - 4.0 | Complete cyclization of dicyan | google.com |

While the one-pot method is dominant, a stepwise approach is implicitly described within its procedure. This method involves the deliberate synthesis of the 5-cyano-1H-tetrazole intermediate in a first step, followed by its conversion to the final product in a second distinct step. This approach allows for greater control over the reaction process.

The synthesis of the 5-cyano-1H-tetrazole intermediate is achieved under the milder temperature conditions of the one-pot process. google.comgoogle.com Specifically, by reacting dicyan with sodium azide and ammonium chloride at a temperature between 45°C and 55°C for approximately one to two hours, the 5-cyano-1H-tetrazole intermediate is synthesized. google.com In the context of the one-pot synthesis of 5,5'-Bis-1H-tetrazole diammonium salt, this intermediate is not typically isolated. google.com Instead, the reaction conditions are altered (primarily by increasing the temperature) to promote its immediate conversion to the final bistetrazole product. google.com The progress of this conversion is monitored chromatographically to ensure the reaction proceeds to completion.

Stepwise Synthesis through 5-Cyano-1H-tetrazole Intermediate

Conversion Mechanisms and Yield Enhancement of the Intermediate to the Diammonium Salt

First, dicyan is introduced into an aqueous solution of sodium azide and ammonium chloride at a low temperature, typically between 0 and 10°C. The temperature is then raised to a range of 45 to 55°C for 0.5 to 2 hours to facilitate the formation of the 5-cyano-1H-tetrazole intermediate. google.com

The second step involves the conversion of this intermediate into the final 5,5'-Bis-1H-tetrazole diammonium salt. This is achieved by heating the reaction mixture to a higher temperature, generally between 85 and 95°C, for a period of 3 to 8 hours. google.com During this stage, the 5-cyano-1H-tetrazole intermediate reacts with another mole of sodium azide and ammonium chloride (or ammonium azide formed in situ) to form the bitetrazole ring system. google.com

Yield enhancement is a key aspect of process optimization. By carefully controlling reaction parameters such as temperature, reaction time, and reactant molar ratios, high yields of the final product can be achieved. The progress of the reaction is often monitored by high-performance liquid chromatography (HPLC) to ensure the intermediate is consumed before isolating the product. google.com The sparingly soluble nature of the diammonium salt in the aqueous medium allows for its precipitation and isolation as white, needle-like crystals in high purity and yield. google.com

Table 1: Reported Yields of 5,5'-Bis-1H-tetrazole diammonium salt Under Various Conditions

| Reaction Time (Second Step) | Reaction Temperature (Second Step) | Yield (based on dicyan) | Reference |

|---|---|---|---|

| Not Specified | Not Specified | 79.0% | google.com |

| 6 hours | 90°C | 91.0% | google.com |

| 5.5 hours | 90°C | 93.1% | google.com |

Alternative Synthetic Routes and Novel Precursors

While the dicyan-based method is prevalent, research has explored alternative pathways and precursors to synthesize the 5,5'-bitetrazole (B3050680) core structure.

One alternative route involves the use of hydrazine (B178648) derivatives and dicarbonyl compounds. For instance, the synthesis can proceed through an oxaldiimidic acid dihydrazide intermediate, which is formed from precursors like hydrazine hydrate (B1144303) and dicyan. sciencemadness.org This intermediate then undergoes azide formation and cyclization to yield the 5,5'-bi-1H-tetrazole structure. sciencemadness.org Another approach involves the reaction of oxalic bis amidrazone (a derivative of a dicarbonyl compound and hydrazine) with nitrous acid to form the bis-tetrazole nucleus. sciencemadness.org

Furthermore, hydrazones, which are synthesized from the condensation of hydrazine derivatives and carbonyl compounds, can serve as precursors. The reaction of specific hydrazones with sodium azide can lead to the formation of various tetrazole derivatives. researchgate.net This highlights the versatility of hydrazine and carbonyl chemistry in constructing the tetrazole ring.

Electrochemical methods represent a novel and green approach to tetrazole synthesis. An unprecedented electrochemical [3+2] cycloaddition reaction has been developed using azides and hydrazones as starting materials under metal- and oxidant-free conditions. rsc.org

More directly related to the formation of linked tetrazole systems, an electrochemical method for the oxidative coupling of 5-amino-1H-tetrazole has been reported. researchgate.net This process, conducted under mild conditions, is used to synthesize 5,5′-azotetrazolate energetic salts. While the product is an azo-linked tetrazole rather than a directly C-C bonded bitetrazole, the study demonstrates the principle of using electrochemical oxidative coupling of tetrazole precursors to form larger, linked molecular structures. researchgate.net This approach avoids harsh chemical oxidants and offers a potentially more sustainable synthetic route. researchgate.net

Advanced Purification and Crystallization Techniques

Achieving high purity of 5,5'-Bis-1H-tetrazole diammonium salt is crucial for its applications. Advanced purification and crystallization techniques are employed to isolate the compound in a highly refined state.

Recrystallization Methodologies for Enhanced Purity (e.g., Water as Solvent)

The diammonium salt exhibits sparing solubility in cold water, a property that is exploited for its purification. google.comlookchem.com A common method involves cooling the reaction solution after synthesis to induce crystallization. For example, cooling the solution from 80°C down to approximately 10°C over a couple of hours effectively precipitates the product. google.com

The precipitated crude crystals are then isolated via filtration and washed with cold water to remove soluble impurities. google.comgoogle.com Further purification can be achieved by recrystallization from water. The process involves dissolving the salt in hot water and then allowing it to cool slowly, which promotes the formation of well-defined, high-purity crystals. The purified product is typically dried under reduced pressure to remove any residual solvent. google.com

Metathesis Reactions for Isolation of High-Purity Crystals

Metathesis, or double displacement, reactions offer a sophisticated route for purification. This technique is particularly useful for removing catalyst residues, such as copper ions, which may be present from the synthesis. google.comresearchgate.net

One effective purification strategy involves a series of metathesis reactions. The crude 5,5'-Bis-1H-tetrazole diammonium salt, which may contain copper impurities, is first reacted with an aqueous solution of sodium hydroxide. google.com This converts the diammonium salt into the highly water-soluble 5,5'-bi-1H-tetrazole disodium salt, while the copper impurities precipitate out as a copper-ammonia complex that can be removed by filtration. google.com Following the removal of the insoluble impurities, the purified aqueous solution of the disodium salt is then reacted with an aqueous solution of ammonium chloride. This second metathesis reaction causes the precipitation of the high-purity 5,5'-Bis-1H-tetrazole diammonium salt, which can then be isolated as clean, white crystals. google.com

Scale-Up Considerations and Industrial Relevance of Synthetic Routes

Several patented methods highlight the industrial ambition to produce BHT·2NH₃ advantageously. A key objective is to achieve a high-purity product in high yields, ideally exceeding 90%, by utilizing inexpensive and easy-to-handle raw materials through straightforward operations. google.com

One prominent industrially-oriented approach involves the reaction of dicyan with sodium azide and ammonium chloride in an aqueous solution. google.com This method is notable for its directness and avoidance of more hazardous or expensive reagents. The process is typically a two-step reaction conducted in a single pot, which is a significant advantage for large-scale production as it minimizes the need for isolating intermediates, thereby saving time and resources.

The initial step involves the formation of the 5-cyano-1H-tetrazole intermediate. This is generally achieved by introducing gaseous dicyan into a cooled aqueous solution of sodium azide and ammonium chloride. The temperature is then raised to a moderate level to facilitate the reaction. The second step involves converting the intermediate into the final product, 5,5'-bi-1H-tetrazole, by heating the reaction mixture at a higher temperature for several hours. google.com

Process optimization is crucial for maximizing yield and purity on an industrial scale. Key parameters that are carefully controlled include the molar ratios of the reactants, reaction temperature, and reaction time. For instance, the molar ratio of sodium azide to ammonium chloride is typically maintained between 0.9 and 1.5, while the ratio of sodium azide to dicyan is kept in the range of 4.0 to 2.0. google.com

The reaction temperatures and durations are also critical. The formation of the intermediate may be carried out at 45-55°C for 0.5 to 2 hours, followed by the conversion to the final product at a higher temperature of 85-95°C for 3 to 8 hours. google.com The progress of the reaction is monitored using techniques like high-performance liquid chromatography (HPLC) to ensure the intermediate is consumed to an acceptable level, typically 1-2%, before proceeding with product isolation. google.com

After the reaction is complete, a deaeration step is often employed under reduced pressure to remove any unreacted and dissolved hydrogen azide, which is a toxic and explosive byproduct. The final product, being sparingly soluble in the reaction medium, precipitates as white crystals upon cooling and can be isolated by filtration. google.com

The following table summarizes the process parameters and outcomes from a representative industrial synthesis method:

| Parameter | Value | Reference |

| Starting Materials | Dicyan, Sodium Azide, Ammonium Chloride | google.com |

| Solvent | Water | google.com |

| Molar Ratio (NaN₃/NH₄Cl) | 0.9 - 1.5 | google.com |

| Molar Ratio (NaN₃/Dicyan) | 4.0 - 2.0 | google.com |

| Step 1 Temperature | 45 - 55°C | google.com |

| Step 1 Duration | 0.5 - 2 hours | google.com |

| Step 2 Temperature | 85 - 95°C | google.com |

| Step 2 Duration | 3 - 8 hours | google.com |

| Yield | > 90% | google.com |

Another industrially relevant consideration is the purification of the final product. One-pot synthesis routes have been developed to produce highly pure BHT·2NH₃. google.com These methods may involve the in-situ generation of dicyan from precursors like hydrogen cyanide in the presence of a copper catalyst, followed by cyclization and the removal of impurities. google.com For example, copper components used as catalysts can be removed by forming a copper-ammonia complex, which can be separated from the desired product. google.com Further purification using chelating resins can also be employed to reduce the copper content to minimal levels. google.com

The following table outlines a purification approach for the diammonium salt:

| Purification Step | Description | Reference |

| Impurity Removal | Removal of copper catalyst impurities. | google.com |

| Method | Formation of a copper-ammonia-5,5'-bi-1H-tetrazole complex. | google.com |

| Further Purification | Treatment with a chelating resin to further decrease copper content. | google.com |

| Goal | Production of a highly pure 5,5'-bi-1H-tetrazole diammonium salt. | google.com |

From an industrial perspective, the use of readily available and less hazardous starting materials is a significant driver for process development. While methods using reagents like hydrazine hydrate exist, they may present additional handling and safety challenges on a large scale. google.com The focus remains on routes that are not only high-yielding but also inherently safer and more environmentally benign. The ultimate goal is an economically advantageous process that delivers a product of high purity consistently and safely at an industrial scale. google.com

Structure Performance Relationships in Energetic Materials Research

Investigating Detonation Characteristics and Related Attributes

The performance of an energetic material is largely defined by its detonation characteristics, such as velocity and pressure. These properties are intrinsically linked to the material's chemical composition, density, and enthalpy of formation.

Computational chemistry provides essential tools for the initial assessment of the energetic performance of new compounds, offering a safer and more cost-effective alternative to extensive experimental testing.

The enthalpy of formation is a critical parameter in predicting the energy output of an explosive material. For 5,5'-Bis-1H-tetrazole diammonium salt, also referred to as BHT·2NH₃, the solid-state enthalpy of formation has been determined through calculations involving Density Functional Theory (DFT).

A Born-Haber cycle was employed to calculate the solid-state enthalpy of formation, which was found to be +385.1 kJ mol⁻¹ (or +2.24 kJ g⁻¹). A key component of this cycle, the enthalpy of formation for the 5,5'-Bis-1H-tetrazole dianion (BHT²⁻), was calculated using DFT to be +583.9 kJ mol⁻¹.

Table 1: Calculated Enthalpy of Formation for 5,5'-Bis-1H-tetrazole Diammonium Salt

| Parameter | Value | Unit |

| Solid-State Enthalpy of Formation (molar) | +385.1 | kJ mol⁻¹ |

| Solid-State Enthalpy of Formation (specific) | +2.24 | kJ g⁻¹ |

| Enthalpy of Formation of BHT²⁻ Anion (DFT) | +583.9 | kJ mol⁻¹ |

This data is based on calculations using a Born-Haber cycle combined with DFT.

Thermochemical codes are computational tools used to predict the performance of energetic materials. These programs, such as EXPLO5, utilize thermodynamic data, including the enthalpy of formation and density, to calculate key detonation parameters. The calculations are typically based on chemical equilibrium and steady-state models of detonation, employing equations of state like the Becker-Kistiakowsky-Wilson (BKW) equation for gaseous products.

For 5,5'-Bis-1H-tetrazole diammonium salt, detonation velocity and pressure have been calculated based on its determined enthalpy of formation and density. While the specific EXPLO5 code was not cited in this particular calculation, the widely recognized Kamlet-Jacobs equations were used. The results indicate a detonation velocity of 8.58 km s⁻¹ and a detonation pressure of 29.8 GPa. These performance characteristics are superior to those of TNT and comparable to those of RDX.

Table 2: Predicted Detonation Parameters for 5,5'-Bis-1H-tetrazole Diammonium Salt

| Parameter | Value | Unit |

| Detonation Velocity (D) | 8.58 | km s⁻¹ |

| Detonation Pressure (P) | 29.8 | GPa |

This data is based on calculations using the Kamlet-Jacobs equations.

The thermal stability of an energetic material is a crucial factor in its handling, storage, and application. It determines the temperature at which the material begins to decompose, a process that can lead to an uncontrolled release of energy.

The thermal behavior of energetic compounds is commonly investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures the heat flow into or out of a sample as it is heated, revealing exothermic decomposition events. TGA measures the change in mass of a sample as a function of temperature.

For 5,5'-Bis-1H-tetrazole diammonium salt, DSC analysis performed at a heating rate of 5 °C min⁻¹ shows a decomposition temperature of 261 °C. This high decomposition temperature, which is greater than that of RDX (210 °C), is attributed to the extensive network of hydrogen bonds between the ammonium (B1175870) cations and the bistetrazole anions in the crystal structure.

Table 3: Thermal Stability Data for 5,5'-Bis-1H-tetrazole Diammonium Salt

| Method | Heating Rate | Decomposition Temperature |

| DSC | 5 °C min⁻¹ | 261 °C |

This data highlights the thermal stability of the compound.

Understanding the mechanism of thermal degradation is key to predicting the stability and decomposition products of energetic materials. For tetrazole-based compounds, the primary decomposition pathway is often initiated by the opening of the tetrazole ring.

Studies on similar bistetrazole compounds suggest that the pyrolysis process likely begins with this ring-opening reaction, which leads to the release of various gaseous products, including hydrogen cyanide (HCN), hydrogen azide (B81097) (HN₃), and ammonia (B1221849) (NH₃). In the case of energetic salts, the decomposition can be initiated by a proton transfer from the cation to the anion, a step that lowers the reaction barrier. For 5,5'-Bis-1H-tetrazole diammonium salt, it is plausible that an initial proton transfer from the ammonium cation to the bistetrazole anion facilitates the subsequent ring-opening and decomposition, ultimately breaking down into smaller gaseous molecules.

Tailoring Energetic Properties through Structural Modification

Introduction of Unsaturation for Enhanced Density and Planarity

In the pursuit of advanced energetic materials, the introduction of unsaturated bonds into the molecular backbone of bistetrazole compounds is a key strategy for enhancing material density and planarity, which are critical performance parameters. The incorporation of a double bond between the two tetrazole rings, as seen in derivatives like (E)-1,2-di(1H-tetrazol-5-yl)ethene, forces the molecule into a more planar conformation. rsc.org This planarity facilitates more efficient crystal packing, leading to a significant increase in density. rsc.org

For example, the compound (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol), an unsaturated analogue of bistetrazole derivatives, exhibits a remarkably high density of 1.86 g cm⁻³ at room temperature (and 1.91 g cm⁻³ at 100 K). rsc.org This increased density contributes directly to superior detonation properties, such as a calculated detonation velocity of 9017 m s⁻¹, which is considerably higher than that of the widely used explosive RDX (8795 m s⁻¹). rsc.org The relationship between unsaturation, planarity, and density is a foundational principle in designing next-generation high-energy-density materials (HEDMs). rsc.orgresearchgate.netresearchgate.net

Table 1: Comparison of Saturated vs. Unsaturated Bistetrazole Derivatives

| Compound | Linker | Density (g cm⁻³) | Key Feature |

|---|---|---|---|

| 1,2-di(1H-tetrazol-5-yl)ethane | Ethane (-CH₂-CH₂-) | Lower (Not specified) | Saturated, flexible linker |

Note: Data extracted from a study on engineered bistetrazoles. rsc.org

Coordination Chemistry and Metal Complexation Research

The dianion of 5,5'-Bis-1H-tetrazole, often abbreviated as BHT, is a versatile ligand in coordination chemistry due to the multiple nitrogen atoms in its two tetrazole rings. This nitrogen-rich structure allows for a wide array of coordination modes and the formation of diverse metal complexes.

Ligand Design and Coordination Modes of Tetrazole Moieties

Tetrazole-based ligands, including the 5,5'-bistetrazole anion, are highly valued in ligand design for their exceptional coordination capabilities. psu.edu The deprotonated tetrazole ring can coordinate to metal ions through any of its four nitrogen atoms (N1, N2, N3, or N4), acting as a multidentate or bridging building block. psu.eduarkat-usa.org This versatility allows the BHT ligand to form complexes with varied dimensionality, from simple mononuclear species to intricate three-dimensional polymers. arkat-usa.orgrsc.org

The specific coordination mode is influenced by several factors, including the nature of the metal ion, the presence of other co-ligands, and the reaction conditions (e.g., solvent, temperature). mdpi.com The BHT anion can bridge multiple metal centers, facilitating the construction of extended networks like coordination polymers and metal-organic frameworks (MOFs). arkat-usa.orgnih.gov Its ability to form stable chelate rings with metal ions further contributes to the thermodynamic stability of the resulting complexes.

Synthesis and Spectroscopic Characterization of Metal-Tetrazole Complexes

The synthesis of metal complexes with bistetrazole ligands is typically achieved through hydrothermal or solvothermal methods. researchgate.netrsc.org These techniques involve reacting a metal salt with the bistetrazole ligand, often generated in situ from 5,5'-Bis-1H-tetrazole diammonium salt, in a sealed vessel at elevated temperatures. The resulting crystalline products are then characterized using a suite of analytical techniques.

The 5,5'-bistetrazole ligand and its derivatives have been extensively studied in complexation with a variety of first-row and second-row transition metal ions.

Co(II) and Ni(II): Hydrothermal reactions of Co(II) and Ni(II) salts with bistetrazole ligands have yielded three-dimensional coordination polymers. For instance, with a related ligand, 5,5'-(1,4-phenylene)bis(1H-tetrazole) (H₂bdt), cobalt forms complex cluster-based structures, such as [Co₄(OH)₂(SO₄)(bdt)₂(H₂O)₄]. nih.govresearchgate.net A nickel analogue, [Ni₂(H₀.₆₇bdt)₃]·10.5H₂O, has also been synthesized, which features a chain-based structure. nih.govresearchgate.net

Zn(II) and Cd(II): Zinc and cadmium readily form complexes with bistetrazole ligands. The dense three-dimensional structure of [Zn(bdt)] consists of {ZnN₄} tetrahedra linked by the bistetrazole ligands. nih.govresearchgate.net Cadmium has been shown to form large, cluster-based secondary building units that can assemble into open-framework materials. researchgate.netrsc.org

Cu(II): Copper(II) complexes with N,N-bis(1H-tetrazole-5-yl)-amine, a related ligand, have been synthesized and shown to form discrete molecular structures that assemble into 3D architectures through hydrogen bonding. researchgate.net The coordination environment around the Cu²⁺ ion is often a five-coordinate or six-coordinate geometry. arkat-usa.org

Table 2: Examples of Transition Metal Complexes with Bistetrazole-type Ligands

| Metal Ion | Example Complex Formula | Structural Feature |

|---|---|---|

| Co(II) | [Co₄(OH)₂(SO₄)(bdt)₂(H₂O)₄] | Tetranuclear cluster-based 3D structure |

| Ni(II) | [Ni₂(H₀.₆₇bdt)₃]·10.5H₂O | Chain-based 3D structure |

| Zn(II) | [Zn(bdt)] | Dense 3D structure with {ZnN₄} tetrahedra |

| Cd(II) | (Me₂NH₂)₃[Cd₁₂Cl₃(btt)₈(DMF)₁₂] | Open-framework material from cluster units |

Note: Data compiled from studies on various bistetrazole and related ligands. nih.govresearchgate.netresearchgate.net

The multidentate nature of the 5,5'-bistetrazole ligand is highly conducive to the formation of coordination polymers (CPs). arkat-usa.org In these structures, the bistetrazole anions act as linkers, bridging metal ions or metal clusters to form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. rsc.orgresearchgate.netnih.gov

The synthesis of these polymeric materials often occurs under hydrothermal or solvothermal conditions, where the slow crystallization process allows for the formation of well-ordered, extended networks. psu.edunih.gov The dimensionality and topology of the resulting polymer are dictated by the coordination geometry of the metal ion and the specific coordination modes adopted by the tetrazole rings. rsc.org For example, the reaction of various metal salts with 5-(1H-tetrazol-5-yl)isophthalic acid has produced a series of novel coordination polymers with structures ranging from 2D layers to complex 3D frameworks built from tetranuclear metal clusters. rsc.org Characterization of these polymers relies heavily on single-crystal and powder X-ray diffraction to understand their extended structures. researchgate.netresearchgate.net

Development of Metal-Organic Frameworks (MOFs) with Nitrogen-Rich Ligands

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity and crystalline nature. The use of nitrogen-rich ligands like 5,5'-bistetrazole is advantageous for creating robust MOFs with potential applications in gas storage, separation, and catalysis. acs.org The high nitrogen content can lead to strong interactions with guest molecules like CO₂ and H₂. acs.org

Exploration of Catalytic Applications of Metal-Tetrazole Systems

The unique structure of tetrazoles, featuring a five-membered heterocyclic ring with four nitrogen atoms, makes them exceptional ligands in coordination chemistry. researchgate.net The nitrogen atoms in the tetrazole ring possess an excellent ability to coordinate with metal ions, which has led to the development of numerous tetrazole-based ligands for constructing functional metal-organic complexes. lifechemicals.com The structure of these tetrazole derivatives is crucial as they can modify the reactivity and selectivity of the metal centers within a catalyst. researchgate.net This has opened a wide field of research into the catalytic applications of metal-tetrazole systems. researchgate.net

Research has demonstrated the versatility of these systems in various catalytic processes. The coordinated environments of the metal centers, influenced by the tetrazole-based ligands, play a vital role in their catalytic activities. scielo.br For example, metal-organic frameworks (MOFs) incorporating tetrazole functional groups have shown significant catalytic potential. In one study, a novel nitrogen-rich Zn(II) MOF was synthesized using a tetrazole-appended ligand. mdpi.com This material proved to be an efficient catalyst for the cycloaddition of CO2 with epoxides to form cyclic carbonates. mdpi.com The catalytic mechanism involves the Lewis basic site in the tetrazole moiety interacting with CO2, which activates the CO2 molecule and lowers the energy barrier for the subsequent reaction, thereby enhancing catalytic efficiency. mdpi.com

Beyond MOFs, other metal-tetrazole complexes have been explored for different catalytic transformations. Iron-based metalloradical catalysis, for instance, has utilized tetrazoles as effective nitrene precursors for molecular rearrangement and amination reactions. acs.org This approach highlights the potential for developing highly chemoselective catalytic systems by carefully selecting the metal catalyst. acs.org Similarly, transition metal complexes involving cobalt (CoII) and nickel (NiII) with bifunctional tetrazole-carboxylate connectors have been prepared and studied for their catalytic behavior in green oxidation processes. scielo.br These studies confirm that the specific coordination geometry and the electronic properties of the metal center, as modulated by the tetrazole ligand, are key determinants of catalytic performance. scielo.br

Table 1: Examples of Catalytic Applications of Metal-Tetrazole Systems

| Metal/System | Tetrazole-Based Component | Catalytic Application | Key Research Finding | Reference |

|---|---|---|---|---|

| Zinc (Zn) | Tetrazole-amide-benzoate ligand in a Metal-Organic Framework (MOF) | CO2 cycloaddition with epoxides | The Lewis basic site in the tetrazole moiety activates CO2, enhancing catalytic efficiency. | mdpi.com |

| Cobalt (Co) / Nickel (Ni) | Bifunctional tetrazole-carboxylate connector | Oxidation of 2,6-di-tert-butylphenol (B90309) (DBP) | The coordination environments of the Co(II)/Ni(II) centers are vital for their catalytic activities. | scielo.br |

| Iron (Fe) | Tetrazole as a nitrene precursor | Intramolecular molecular rearrangement and allylic C(sp3)–H amination | The choice of iron–porphyrin catalyst can precisely control the chemoselectivity of the reaction. | acs.org |

Research in Gas Generation Systems and Applications

Compounds with high nitrogen content, such as 5,5'-Bis-1H-tetrazole diammonium salt, are of significant interest in the field of gas generation. Their ability to decompose rapidly while producing a large volume of gaseous products, primarily nitrogen gas, makes them suitable as gas-generating agents. google.com Tetrazole-based materials are considered environmentally benign components for gas generators due to their high burn rate and relative stability. nih.gov Research in this area focuses on designing formulations for systems that require rapid, controlled gas release, such as in automotive airbag inflators. google.comgoogle.com

Principles for Designing Systems Requiring Rapid Gas Generation

The design of effective gas generation systems is governed by several critical principles to ensure safety, reliability, and performance. A primary requirement for applications like automotive airbags is the nearly instantaneous generation of gas to inflate the device within a fraction of a second. google.com

Key design criteria include:

Rapid Reaction and High Gas Yield: The chemical composition must react very quickly and produce a large volume of gas from a small mass of the solid propellant. researchgate.net

Low Gas Temperature: The gas must be generated at a reasonably low temperature to ensure that occupants of a vehicle are not burned upon impacting a newly inflated airbag. google.comresearchgate.net

Clean and Non-Toxic Gas Production: Specifications place strict limits on the generation of toxic or harmful gases such as carbon monoxide, nitrogen oxides (NOx), and sulfur oxides (SOx). google.com The gaseous products should also be non-corrosive and contain minimal solid particulate matter. researchgate.net

Controlled Burn Rate: The gas generant must have a stable and adequate burn rate under operational pressures. For airbag systems, burn rates are often specified to be in the range of 1.0 to 1.2 inches per second (ips) at 1,000 psi. google.com

Table 2: Key Design Principles for Rapid Gas Generation Systems

| Principle | Description | Importance | Reference |

|---|---|---|---|

| Rapid Gas Generation | The composition must decompose almost instantaneously upon ignition. | Crucial for applications like airbags, which must inflate in milliseconds. | google.com |

| Low Combustion Temperature | The temperature of the generated gas must be controlled to prevent burns or system damage. | Ensures user safety and system integrity. | google.comresearchgate.net |

| Clean Gas Composition | Gaseous products should be non-toxic (e.g., free of CO, NOx) and non-corrosive. | Prevents harm to users and the environment. | google.comresearchgate.net |

| Controlled Burn Rate | The solid propellant must burn at a specific, stable rate under pressure. | Ensures predictable and reliable inflation performance. | google.com |

Material Compatibility and Integration with System Components

The successful integration of a gas generant like 5,5-Bis-1H-tetrazole diammonium salt into a functional device depends heavily on its compatibility with other system components and its physical properties. The tetrazole compound typically serves as the fuel and must be combined with an appropriate oxidizing agent to create a viable gas-generating composition. google.com A crucial aspect of formulation is ensuring the thermal stability of the fuel-oxidizer mixture; for example, studies have shown that phase-stabilized ammonium nitrate (B79036) (PSAN) is thermally stable when combined with ethylene-bridged bi-tetrazole, a structurally related fuel. google.com

The physical processing of the gas generant composition is a critical step for integration. Typically, the fuel and oxidizer are mixed in a water slurry to achieve a paste-like or damp powder consistency. google.com This mixture is then pressed into pellets of a desired shape and density. This pressing process is often more effective while the material is hydrated, as it helps to prevent the crumbling of the pellet upon exposure to ambient humidity. google.com After pressing, the pellets are carefully dried to an anhydrous state. google.com

The performance of the final formulation is also sensitive to the physical characteristics of the fuel itself. Research on the monoammonium salt of 5,5′-bis-1H-tetrazole, a closely related compound, has shown that properties such as particle size and morphology significantly affect the performance of the gas generant. google.com Therefore, controlling these parameters during the synthesis and processing of the tetrazole salt is essential for achieving a consistent and reliable burn rate in the final integrated gas generator device. google.com These carefully manufactured pellets are then loaded into gas generators, which are themselves components of larger vehicle occupant protection systems. google.comgoogle.com

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. By analyzing the absorption or scattering of radiation, specific functional groups and vibrational modes can be identified, offering a unique "fingerprint" of the compound.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in 5,5'-Bis-1H-tetrazole diammonium salt. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. The analysis of these bands confirms the presence of both the bis-tetrazole anion and the ammonium (B1175870) cations. researchgate.net

Key regions in the FTIR spectrum include strong, broad absorptions in the 3200-2800 cm⁻¹ range, which are characteristic of N-H stretching vibrations from both the ammonium (NH₄⁺) ions and the N-H groups on the tetrazole rings. The C=N and N=N stretching vibrations of the tetrazole ring typically appear in the 1600-1400 cm⁻¹ region. mdpi.com Vibrations corresponding to ring breathing and other skeletal modes of the tetrazole structure are found in the fingerprint region, generally between 1200 cm⁻¹ and 700 cm⁻¹. pnrjournal.com The presence of the ammonium cation is further confirmed by a characteristic bending vibration typically observed around 1400 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for 5,5'-Bis-1H-tetrazole Diammonium Salt

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-2800 | N-H stretching (NH₄⁺ and tetrazole N-H) |

| ~1600-1450 | C=N and N=N stretching (tetrazole ring) |

| ~1400 | N-H bending (NH₄⁺) |

| ~1200-900 | Tetrazole ring stretching and breathing modes |

Raman spectroscopy serves as a complementary technique to FTIR, providing insights into the vibrational modes of the molecule. researchgate.net While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. For 5,5'-Bis-1H-tetrazole diammonium salt, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the tetrazole rings and the C-C bond linking them, which may be weak or inactive in the FTIR spectrum.

Key vibrational modes observed in the Raman spectrum include the symmetric stretching of the tetrazole rings and the N-N bonds. researchgate.net The analysis of the Raman spectrum helps to confirm the molecular structure and can provide information about the crystal lattice vibrations (phonons) in the solid state. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5,5'-Bis-1H-tetrazole diammonium salt in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

A multinuclear NMR approach provides a complete picture of the compound's structure. researchgate.net

¹H NMR: The proton NMR spectrum of this salt, typically recorded in a solvent like DMSO-d₆, is expected to show two main signals. A broad signal corresponds to the protons of the two ammonium (NH₄⁺) cations. Another significantly downfield and often broad signal, potentially around 15-16 ppm, is characteristic of the acidic N-H proton on the tetrazole ring. researchgate.net

¹³C NMR: The ¹³C NMR spectrum is remarkably simple, displaying a single resonance. chemicalbook.com This single peak confirms the molecular symmetry, indicating that the two carbon atoms of the bis-tetrazole rings are in identical chemical environments. researchgate.net This signal typically appears in the range of 150-160 ppm, consistent with a carbon atom within a nitrogen-rich heterocyclic ring.

¹⁵N and ¹⁴N NMR: Nitrogen NMR provides direct information about the electronic environment of the numerous nitrogen atoms in the structure. Due to the different bonding situations (singly and doubly bonded nitrogens), multiple signals are observed. rsc.org The spectrum can distinguish between the nitrogen atoms within the tetrazole rings and the nitrogen of the ammonium cations. The tetrazole nitrogen signals typically appear in a wide range, while the ammonium nitrogen signal is found at a much higher field (more shielded). rsc.org

Table 2: Typical NMR Chemical Shifts (δ) for 5,5'-Bis-1H-tetrazole Diammonium Salt in DMSO-d₆

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~7.0-8.0 (broad) | Ammonium protons (NH₄⁺) |

| ¹H | ~15-16 (broad) | Tetrazole ring proton (N-H) |

| ¹³C | ~155 | Equivalent tetrazole ring carbons (C5, C5') |

| ¹⁵N | Varies | Tetrazole ring nitrogens |

| ¹⁵N | High field | Ammonium nitrogen (NH₄⁺) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact mass of the bis-tetrazole anion and to study its fragmentation patterns, which aids in structural confirmation. chemicalbook.com While the intact diammonium salt is non-volatile, techniques like electrospray ionization (ESI) can be used to analyze the bis-tetrazole dianion. The analysis would typically be performed in negative ion mode, where the mass-to-charge ratio (m/z) of the singly and doubly deprotonated species can be observed.

The fragmentation of the bis-tetrazole anion under MS conditions often involves the characteristic loss of molecular nitrogen (N₂), which is a hallmark of tetrazole-containing compounds. semanticscholar.org This fragmentation pathway underscores the high nitrogen content and energetic nature of the tetrazole ring system.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and ions in the solid-state crystal lattice. mdpi.com Studies on closely related compounds, such as diammonium 5,5′-bistetrazole-1,1′-diolate, reveal detailed structural information that provides strong insights into the crystal structure of 5,5'-Bis-1H-tetrazole diammonium salt. researchgate.net

These studies show that such salts often crystallize in the monoclinic system with space groups like P2₁/c. researchgate.net The crystal structure is characterized by an extensive three-dimensional network of hydrogen bonds. These interactions occur between the hydrogen atoms of the ammonium cations and the nitrogen atoms of the tetrazole rings, creating a stable and densely packed structure. nih.gov This hydrogen bonding network is crucial in dictating the compound's physical properties.

Table 3: Representative Crystallographic Data for a Related Diammonium Bistetrazole Salt

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~3.6 |

| b (Å) | ~20.8 |

| c (Å) | ~10.1 |

| β (°) | ~97.8 |

| Z (formula units) | 4 |

Single-Crystal X-ray Diffraction for Detailed Molecular and Crystal Structure Analysis

Single-crystal X-ray diffraction (SCXRD) is a cornerstone technique for elucidating the precise three-dimensional arrangement of atoms and molecules within a crystalline solid. While specific crystal structure data for 5,5'-Bis-1H-tetrazole diammonium salt is not widely published, analysis of closely related bitetrazole diammonium salts provides significant insight into its likely solid-state architecture.

A representative set of unit cell parameters for analogous bitetrazole diammonium salts is presented below.

Table 1: Representative Crystallographic Data for a Related Bitetrazole Diammonium Salt

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| a | 3.617 Å |

| b | 20.792 Å |

| c | 10.069 Å |

| β | 97.773° |

| Volume | ~750 ų |

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is an essential non-destructive technique used to confirm the phase identity and assess the purity of a bulk crystalline sample. The analysis involves irradiating the powdered material with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid.

For 5,5'-Bis-1H-tetrazole diammonium salt, PXRD is employed to verify that the synthesized bulk material corresponds to the correct crystalline phase and is free from significant crystalline impurities, such as starting materials or side products. The experimental pattern obtained from the sample is compared against a reference pattern, which can be calculated from single-crystal X-ray diffraction data. A high degree of correlation between the experimental and calculated patterns confirms the phase purity of the bulk sample.

Micro-Elemental Analysis for Stoichiometric Verification

Micro-elemental analysis provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This technique is fundamental for verifying the empirical formula and confirming the stoichiometry of a newly synthesized compound. For a high-nitrogen compound like 5,5'-Bis-1H-tetrazole diammonium salt (C₂H₈N₁₀), this analysis is particularly crucial.

The theoretical elemental composition is calculated from the molecular formula. Experimental values are then obtained using a CHN analyzer, which involves the combustion of a small, precise amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. The close agreement between the experimental and theoretical values confirms the compound's purity and stoichiometric integrity.

Table 2: Elemental Composition of 5,5'-Bis-1H-tetrazole diammonium salt

| Element | Theoretical % | Reported Experimental % |

|---|---|---|

| Nitrogen (N) | 81.36% | ~81.36% |

| Carbon (C) | 13.95% | 13.95% |

Advanced Microscopy and Surface Analysis

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, magnified images of a sample's surface. In the characterization of 5,5'-Bis-1H-tetrazole diammonium salt, which is typically produced as a crystalline powder, SEM is used to investigate its morphology. This analysis reveals key physical attributes such as crystal habit (shape), size distribution, and surface topography. The appearance of the compound has been described as a dry powder or as pellets and large crystals. echemi.com Understanding these morphological characteristics is important as they can influence bulk properties like density, flowability, and handling.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS analysis is performed by irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. azom.com

For 5,5'-Bis-1H-tetrazole diammonium salt, XPS can confirm the presence of carbon and nitrogen. More importantly, it can distinguish between the different chemical environments of the nitrogen atoms—those in the tetrazole ring versus those in the ammonium cation—by detecting subtle shifts in their core-level binding energies. nih.govfrontiersin.org The N 1s binding energy region (typically 395–408 eV) would be of particular interest, with distinct peaks corresponding to the different nitrogen species present in the molecule. frontiersin.org This provides a detailed confirmation of the compound's surface chemical structure.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. It is widely applied in the analysis of 5,5'-Bis-1H-tetrazole diammonium salt to assess the purity of the final product and to monitor the progress of the synthesis reaction. google.com

In a typical reverse-phase HPLC method, a solution of the compound is passed through a column packed with a nonpolar stationary phase. A polar mobile phase, often a mixture of water and a solvent like acetonitrile, is used to elute the components. ijrpc.com The purity of the sample is determined by the relative area of the main peak in the resulting chromatogram. During synthesis, HPLC can be used to track the consumption of reactants and the formation of the desired product, allowing for precise control over the reaction until the intermediate products are minimized. google.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and intrinsic stability of 5,5-Bis-1H-tetrazole diammonium salt at the molecular level.

For instance, in the study of bistetrazole dioxides, an additive approach is used to estimate the enthalpies of formation of various salts. This involves calculating anionic and cationic contributions separately. rsc.org For a 2:1 salt like this compound, this can be a complex undertaking. Challenges in accurately calculating the enthalpies of formation for 2:1 C, H, N, O salts using methods like CBS-4M/Jenkins have been noted. An alternative approach, which involves calculating the heat of formation of the salt and its corresponding neutral adduct, has shown to provide results in better agreement with experimental values for related compounds like guanidinium (B1211019) 5,5′-azotetrazolate. mdpi.com

Table 1: Methodological Approaches for Enthalpy of Formation in Energetic Salts

| Method | Description | Applicability to this compound |

| Ionic Additivity | Sum of calculated enthalpies of formation of gaseous ions minus the lattice energy. | Applicable, but can be complex for 2:1 salts and accuracy may vary. |

| Neutral Adduct Approach | Calculation based on the heat of formation of the salt and its corresponding neutral adduct. | Shown to be more accurate for some 2:1 salts and could provide a reliable estimate. |

Note: Specific calculated values for this compound are not available in the cited literature.

For the 5,5-bis-1H-tetrazole dianion, the C-C bond linking the two tetrazole rings and the N-N and C-N bonds within the heterocyclic rings are of particular interest. The aromatic nature of the tetrazole rings, indicated by delocalized pi-electron systems, contributes to their stability. Computational studies on similar tetrazole derivatives often focus on the weakest bond in the molecule, as this is typically the initiation point for decomposition. In the case of the 5,5-bis-1H-tetrazole dianion, the ring C-N and N-N bonds are likely to be the most susceptible to cleavage upon thermal stimulation.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions in the condensed phase. While specific MD studies on this compound are not prominent in the literature, research on analogous compounds such as dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50) highlights the utility of this approach. rsc.orgresearchgate.net

MD simulations can be used to investigate:

Crystal Packing and Intermolecular Forces: To understand how the diammonium cations and bistetrazole anions arrange themselves in the crystal lattice and the nature of the forces (e.g., hydrogen bonds, van der Waals forces) between them.

Thermal Stability: By simulating the system at increasing temperatures, MD can provide insights into the initial steps of thermal decomposition.

Mechanical Properties: MD simulations can be employed to predict mechanical properties such as bulk modulus and elasticity, which are important for understanding the sensitivity of energetic materials.

For this compound, MD simulations would likely focus on the extensive hydrogen bonding network and its role in the stability of the crystal structure.

Crystal Structure Prediction and Polymorphism Modeling

Predicting the crystal structure of energetic materials is crucial as different polymorphs can exhibit vastly different properties, including density, stability, and sensitivity. researchgate.net For this compound, computational methods can be used to predict possible crystal packing arrangements. These methods often combine quantum mechanical calculations of the molecular structure with force-field-based simulations to explore the potential energy landscape of the crystal. rsc.org

While a definitive crystal structure prediction for this compound is not available, experimental data for related compounds provide a basis for what might be expected. For example, representative unit cell parameters for a related bitetrazole diammonium salt are reported to be a = 3.617 Å, b = 20.792 Å, c = 10.069 Å, with a beta angle of 97.773°. The crystal structure is characterized by extensive hydrogen bonding networks.

Polymorphism is a known phenomenon in tetrazole-based compounds. eventact.com Computational modeling can help to identify likely polymorphic forms and their relative stabilities, which is critical for ensuring the safety and reliability of the material.

Table 2: Representative Crystallographic Data for a Related Bistetrazole Diammonium Salt

| Parameter | Value |

| a | 3.617 Å |

| b | 20.792 Å |

| c | 10.069 Å |

| β | 97.773° |

Source:

Topological Analysis of Electron Density and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to characterize chemical bonding and intermolecular interactions. muni.czamercrystalassn.orgwiley-vch.de This method can be applied to theoretically calculated electron densities to identify bond critical points (BCPs) and analyze their properties, such as the electron density and its Laplacian at the BCP, to classify the nature of the interactions.

For this compound, a QTAIM analysis would be expected to reveal:

Covalent Bonding: Within the 5,5-bis-1H-tetrazole dianion, the analysis would characterize the C-C, C-N, and N-N bonds.

Ionic Interactions: The interactions between the ammonium (B1175870) cations and the bistetrazole anion would be characterized.

Hydrogen Bonding: The extensive hydrogen bonding network between the ions would be a key feature, and QTAIM can quantify the strength of these bonds.

Another useful technique is Hirshfeld surface analysis , which provides a visual representation of intermolecular interactions in a crystal. st-andrews.ac.uknih.gov This method maps various properties onto the Hirshfeld surface, allowing for the identification and quantification of different types of intermolecular contacts, such as hydrogen bonds and π-π stacking. For this compound, this analysis would likely highlight the prevalence of N-H···N hydrogen bonds.

Spectroscopic Property Prediction (e.g., IR, Raman, NMR, UV-Vis)

Computational chemistry methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental characterization. elixirpublishers.comresearchgate.net

IR and Raman Spectroscopy: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. nih.gov For this compound, the calculated spectra would show characteristic peaks for the tetrazole ring vibrations, the C-C stretching between the rings, and the vibrations of the ammonium cations.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts can assist in the interpretation of experimental ¹H and ¹³C NMR spectra. pnrjournal.com This can be particularly useful for distinguishing between different isomers or tautomers.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and thus the UV-Vis absorption spectrum. beilstein-journals.orggrowingscience.com For the 5,5-bis-1H-tetrazole dianion, these calculations would provide insight into the π-π* transitions of the aromatic rings.

Structure-Performance Correlation Studies and Predictive Design

Structure-performance correlation studies are fundamental to the predictive design of new energetic materials. These studies utilize computational methods to establish relationships between the molecular or crystal structure of a compound and its key performance indicators, such as density, heat of formation, detonation velocity, and sensitivity. For bistetrazole-based compounds, this approach has been instrumental in guiding the development of next-generation energetic materials. acs.orgresearchgate.netresearchgate.net

Computational techniques, particularly density functional theory (DFT), are employed to investigate how modifications to the bistetrazole backbone affect its energetic properties. rsc.org Key structural features that are often studied include:

Introduction of Functional Groups: The addition of different functional groups (e.g., -NO₂, -NH₂, -N₃) to the tetrazole rings is a common strategy for tuning energetic performance. Computational models can predict how these groups will alter the heat of formation, oxygen balance, and stability. For instance, introducing nitro groups typically increases the density and detonation performance but may decrease thermal stability. ias.ac.in

Bridging Groups and Planarity: The nature of the linkage between the two tetrazole rings influences the molecule's geometry. Introducing unsaturation to create a more planar molecular structure has been shown to enhance crystal density, a critical factor for detonation performance. researchgate.net

These computational findings form the basis for predictive design. By establishing reliable structure-property relationships, researchers can move beyond traditional trial-and-error synthesis. High-throughput virtual screening, combining quantum chemical calculations and machine learning, allows for the rapid evaluation of thousands of potential bistetrazole-based molecular structures. researchgate.netrsc.org This data-driven approach identifies promising candidates with a desirable balance of high energy and low sensitivity, guiding synthetic chemists to focus on molecules with the highest potential for practical application. researchgate.netias.ac.in

| Structural Modification | Predicted Effect on Performance | Computational Method |

|---|---|---|

| Changing Cation (e.g., to hydrazinium) | Increased density and detonation velocity due to enhanced hydrogen bonding. acs.org | Ab initio / DFT Calculations mdpi.com |

| Introducing Nitro (-NO₂) Groups | Increased density and oxygen balance, but potentially lower thermal stability. ias.ac.in | DFT, Isodesmic Reactions ias.ac.in |

| Introducing Amino (-NH₂) Groups | Enhanced thermal stability and planarity, facilitating stronger intermolecular interactions. researchgate.net | DFT Calculations researchgate.net |

| Modifying Ring Linkage (e.g., ethene bridge) | Increased planarity leading to higher crystal density and detonation performance. | DFT Calculations |

NBO Analysis for Understanding Structure-Thermal Stability Relationships

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution, bonding interactions, and charge transfer within a molecule. This analysis is particularly valuable for understanding the factors that contribute to the thermal stability of energetic materials like this compound. Thermal stability is intrinsically linked to the strength of the chemical bonds within the molecule; decomposition is initiated when the weakest bond breaks.

NBO analysis elucidates the structure-stability relationship by quantifying several key electronic factors:

Charge Distribution: It calculates the natural charges on each atom, revealing the polarity of bonds and the electrostatic interactions within the crystal lattice. For this compound, NBO analysis can detail the charge distribution across the bistetrazole dianion and the ammonium cations, highlighting the strength of the ionic and hydrogen-bonding interactions that hold the crystal together. The distribution of charge on the tetrazole rings is a key indicator of stability. rsc.org

Bond Order and Hybridization: NBO calculates the composition of the bonds, providing insight into their strength. The analysis can identify the weakest bonds in the tetrazole ring (typically N-N or C-N bonds), which are the likely initiation points for thermal decomposition.

Orbital Interactions and Delocalization: A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, often described as hyperconjugation, represent electron delocalization, which stabilizes the molecule. In nitrogen-rich compounds, delocalization of lone-pair electrons from nitrogen atoms into anti-bonding orbitals of adjacent bonds can significantly stabilize the system. mdpi.com NBO analysis quantifies the stabilization energy associated with these interactions. For instance, strong delocalization within the aromatic tetrazole rings contributes significantly to their inherent stability. Conversely, interactions that populate key anti-bonding orbitals can indicate pathways for bond weakening and decomposition. acs.org

By applying NBO analysis, researchers can build a quantitative correlation between the electronic structure and the thermal stability of bistetrazole derivatives. For example, modifications that increase electron delocalization within the rings or strengthen the intermolecular hydrogen bonds (as quantified by NBO stabilization energies) are predicted to enhance thermal stability. This detailed electronic insight is crucial for the rational design of safer and more reliable energetic materials. mdpi.com

| NBO Parameter | Relevance to Thermal Stability | Example Application |

|---|---|---|

| Natural Atomic Charges | Indicates the strength of electrostatic and hydrogen-bonding interactions that stabilize the crystal lattice. rsc.org | Analyzing charge transfer between the bistetrazole anion and ammonium cations. |

| Bond Order Analysis | Helps identify the weakest bonds in the molecular structure, which are potential trigger points for decomposition. | Determining if C-N or N-N bonds in the tetrazole ring are more susceptible to breaking. |

| Donor-Acceptor Interactions (E²) | Quantifies the stabilization energy from electron delocalization (hyperconjugation). mdpi.com | Calculating the stabilization energy from lone pair delocalization within the tetrazole rings. |

| Orbital Occupancy | Increased occupancy of anti-bonding orbitals (σ* or π*) indicates bond weakening. acs.org | Assessing how intermolecular interactions might weaken bonds within the tetrazole ring structure. |

Derivatization and Analogous Compounds Research

Synthesis and Characterization of Related Tetrazole Salts

The modification of the cation associated with the 5,5'-bis-1H-tetrazole anion, as well as alterations to the bistetrazole structure itself, has yielded a range of energetic materials with diverse properties.

A method for the synthesis of the monoammonium salt of 5,5'-bis-1H-tetrazole (BTA-1NH3) involves dissolving the free 5,5'-bis-1H-tetrazole acid in distilled water. google.com The solution is then ammoniated, typically with ammonium (B1175870) hydroxide, to a pH of at least 9.5. google.com Subsequently, the solution is acidified with a cooled sulfuric acid solution to achieve a pH of approximately 4.5, leading to the formation of the monoammonium salt. google.com This process is utilized in the production of gas generants for applications such as vehicle occupant protection systems. google.com

Table 1: Synthesis Parameters for Monoammonium Salt of 5,5'-Bis-1H-tetrazole

| Step | Reagent | Parameter | Value |

| Dissolution | 5,5'-bis-1H-tetrazole acid, Distilled water | - | - |

| Ammoniation | Ammonium hydroxide | Target pH | ≥ 9.5 |

| Acidification | Sulfuric acid (33%, cooled) | Target pH | ~ 4.5 |

| End mix temperature | -5 °C |

Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50) is a powerful and insensitive explosive developed as a potential replacement for RDX. imemg.orgfraunhofer.dersc.org Its synthesis is a multi-step process that begins with glyoxal. researchgate.netenergetic-materials.org.cn The key intermediate, 5,5'-bistetrazole-1,1'-diol dihydrate (BTO), is formed through oximation, chlorination, azidation, and cyclization reactions. researchgate.net TKX-50 is then obtained by reacting BTO with a hydroxylamine (B1172632) aqueous solution. researchgate.net

TKX-50 exhibits high density (1.877 g/cm³ to 1.918 g·cm⁻³) and excellent predicted energetic performance. imemg.orgresearchgate.net Thermal analysis shows it has an exothermic onset at 226 °C, which is higher than that of RDX (210 °C), indicating good thermal stability. imemg.org The crystal structure of TKX-50 is monoclinic and stabilized by a strong network of hydrogen bonds, which contributes to its insensitivity. fraunhofer.deresearchgate.netosti.gov

Diammonium 5,5'-bistetrazole-1,1'-diolate (ABTOX) is another related energetic salt. It has been identified as a decomposition product of TKX-50 at elevated temperatures (180-200°C). fraunhofer.deresearchgate.net

Table 2: Properties of TKX-50

| Property | Value | Source |

| Chemical Formula | C2H8N10O4 | fraunhofer.de |

| Density | 1.877 - 1.918 g/cm³ | imemg.orgresearchgate.net |

| Exotherm Onset (DSC) | 226 °C | imemg.org |

| Impact Sensitivity (H50) | 41 cm | energetic-materials.org.cn |

| Friction Sensitivity | 0% | energetic-materials.org.cn |

| Crystal System | Monoclinic | fraunhofer.de |

Energetic ionic salts based on the 5,5'-azotetrazolate (AT) dianion are known for their high nitrogen content and significant positive heats of formation, making them valuable as high-energy-density materials. cas.cnrsc.org The synthesis of these salts often starts with the oxidative coupling of 5-amino-1H-tetrazole (5AT). researchgate.netresearchgate.net Various cations, including nitrogen-rich ones like guanidinium (B1211019) and triaminoguanidinium, have been paired with the azotetrazolate anion to create powerful energetic materials. rsc.orgresearchgate.net For instance, 1-methyl-4-aminotriazolium azotetrazolate exhibits a high heat of formation of +4360 kJ kg⁻¹. cas.cnresearchgate.net

Salts of iminobis(5-tetrazolate) (IBT) have also been synthesized and compared with their azotetrazolate counterparts. cas.cnrsc.org While there is less published data on IBT salts, they are part of the broader research into high-nitrogen energetic materials. cas.cn In comparative studies, the heats of formation for salts of the 5,5'-bis(tetrazolate) (BT) dianion were found to be lower than those of azotetrazolate salts but significantly higher than those of iminobis(5-tetrazolate) salts. cas.cn